Ethyl isonicotinate (CAS 1570-45-2) is a highly versatile, liquid-state pyridine-4-carboxylate ester widely utilized as a foundational building block in pharmaceutical and agrochemical manufacturing [1]. Characterized by a boiling point of approximately 220 °C and excellent miscibility in common organic solvents, it serves as a highly processable precursor for amidation, hydrazinolysis, and coordination chemistry . In procurement contexts, its primary value lies in its ability to undergo direct nucleophilic acyl substitution under mild conditions, making it the industry-standard intermediate for synthesizing the anti-tuberculosis drug isoniazid and various biologically active Schiff bases without the need for harsh coupling reagents.
Substituting ethyl isonicotinate with its free acid or methyl ester analog introduces significant processing and regulatory hurdles. Isonicotinic acid is a high-melting solid (MP >310 °C) with poor solubility in standard organic solvents, necessitating an additional, resource-intensive activation step (such as conversion to an acid chloride) before amidation can occur [1]. While methyl isonicotinate is structurally similar and reactive, its hydrolysis or aminolysis generates methanol—a toxic, ICH Class 2 solvent with strict residual limits (PDE 30 mg/day)—complicating downstream purification and waste stream management[2]. Furthermore, positional isomers like ethyl nicotinate (the 3-substituted analog) cannot be used when the target API, such as isoniazid, strictly requires a para-substituted pyridine core for target binding efficacy.
Ethyl isonicotinate is a liquid at room temperature with a boiling point of 220 °C, offering complete miscibility in ethanol, ether, and other common organic solvents . In contrast, isonicotinic acid is a crystalline solid with a melting point of 315 °C and exhibits poor solubility in most organic media due to its zwitterionic character [1]. This stark difference in physical state and solubility allows the ethyl ester to be used directly in homogeneous liquid-phase reactions, bypassing the need for solid-handling equipment or aggressive solubilizing agents.
| Evidence Dimension | Physical state and organic solubility |
| Target Compound Data | Liquid (BP 220 °C), highly soluble in ethanol |
| Comparator Or Baseline | Isonicotinic acid: Solid (MP 315 °C), sparingly soluble |
| Quantified Difference | Eliminates solid-liquid mass transfer limitations in organic media |
| Conditions | Standard temperature and pressure in organic synthesis workflows |
Enables seamless integration into continuous flow or batch liquid-phase reactors, significantly reducing processing time and solvent volumes.
During amidation or hydrazinolysis, the ester leaving group is expelled as an alcohol. Ethyl isonicotinate yields ethanol, an ICH Class 3 solvent with low toxic potential and a high Permitted Daily Exposure (PDE) limit of 50 mg/day [1]. Conversely, the use of methyl isonicotinate generates methanol, an ICH Class 2 solvent with a much stricter PDE of 30 mg/day and known neurotoxic properties [1]. Utilizing the ethyl ester significantly reduces the regulatory burden associated with residual solvent clearance in final API formulations.
| Evidence Dimension | Byproduct toxicity (ICH Guidelines) |
| Target Compound Data | Ethanol byproduct (Class 3, PDE 50 mg/day) |
| Comparator Or Baseline | Methyl isonicotinate: Methanol byproduct (Class 2, PDE 30 mg/day) |
| Quantified Difference | 66% higher daily exposure tolerance for the ethyl-derived byproduct |
| Conditions | Downstream purification of pharmaceutical intermediates |
Lowers the cost and complexity of downstream purification and analytical validation required to meet pharmaceutical safety standards.
Ethyl isonicotinate serves as a highly efficient direct precursor for the synthesis of isoniazid. When reacted with hydrazine hydrate in refluxing ethanol (80 °C), it delivers isoniazid in an 86% to 92% isolated yield within 8 hours, requiring only simple recrystallization for purification [1]. If starting from the free isonicotinic acid, the process typically requires an initial esterification or the use of coupling agents, adding a synthetic step and reducing the overall time-space yield of the reactor [2].
| Evidence Dimension | Single-step amidation yield |
| Target Compound Data | 86–92% isolated yield of isoniazid |
| Comparator Or Baseline | Isonicotinic acid: Requires multi-step activation/esterification |
| Quantified Difference | Eliminates one synthetic step while maintaining >86% yield |
| Conditions | Refluxing ethanol (80 °C), 8 hours, followed by recrystallization |
Maximizes throughput and atom economy in the industrial production of critical anti-tubercular medications.
Due to its high reactivity in hydrazinolysis and the generation of benign ethanol as a byproduct, ethyl isonicotinate is the preferred starting material for the large-scale synthesis of isoniazid and its downstream Schiff base derivatives. Its liquid state allows for easy pumping and metering in industrial reactors, streamlining the production of these critical antibiotics [1].
The compound's excellent solubility in organic solvents makes it an ideal ligand for synthesizing silver, ruthenium, and other transition metal complexes. It allows for homogeneous reaction conditions when forming antimicrobial coordination polymers or catalytic frameworks, which is difficult to achieve with the insoluble free acid [2].
In the development of crop protection agents that require a 4-substituted pyridine core, ethyl isonicotinate serves as a versatile, easy-to-handle electrophile. It enables smooth nucleophilic acyl substitutions without the stringent environmental and safety controls required when handling methyl esters or acid chlorides[3].
Irritant